N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine
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Overview
Description
N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine is a heterocyclic compound that features both pyrazole and pyrazine moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry due to their unique electronic properties and ability to form stable complexes with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted pyrazole and pyrazine derivatives.
Scientific Research Applications
N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites of various enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and pyrazine rings allow it to form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine stands out due to its unique combination of pyrazole and pyrazine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in the development of new therapeutic agents .
Properties
IUPAC Name |
N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-4-15-16(7-1)11(2-3-11)9-14-10-8-12-5-6-13-10/h1,4-8H,2-3,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSIUOMJXBOTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=NC=CN=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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